molecular formula C10H16N2O2S B13305135 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid

2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13305135
M. Wt: 228.31 g/mol
InChI Key: SUSRFNYIAZEQJM-UHFFFAOYSA-N
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Description

2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by a branched alkyl substituent (3,3-dimethylbutan-2-yl) at position 5 of the heterocyclic ring. The compound belongs to the 2-amino-thiazole-4-carboxylic acid family, a scaffold known for its bioactivity in medicinal and agrochemical research. Its structure combines a carboxylic acid group at position 4, an amino group at position 2, and a bulky alkyl chain at position 5, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

2-amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H16N2O2S/c1-5(10(2,3)4)7-6(8(13)14)12-9(11)15-7/h5H,1-4H3,(H2,11,12)(H,13,14)

InChI Key

SUSRFNYIAZEQJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C(S1)N)C(=O)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiazole Precursors

A prevalent approach involves cyclization of suitable thiazole precursors bearing the necessary substituents. For instance, hydrolysis of thiazole derivatives such as ethyl 2-aminothiazole-4-carboxylates under basic conditions (e.g., aqueous lithium hydroxide in methanol) yields the target carboxylic acid. This method benefits from mild reaction conditions and high efficiency, as demonstrated in recent studies where hydrolysis proceeds smoothly at room temperature, affording the acid in good yields.

Thioamide and Thioester Intermediates

Another route involves the formation of thioamide intermediates via reaction of amino acids or their derivatives with thiocarbonyl reagents. For example, the condensation of substituted thioureas with α-haloketones or acyl chlorides can generate thiazole rings with the desired substituents. This method is supported by the synthesis of 2-amino-thiazole derivatives through cyclization of thioureas with α-halogenated carbonyl compounds under reflux conditions.

Multi-Step Heterocyclic Construction

Advanced synthetic pathways utilize multi-step sequences, including halogenation, nucleophilic substitution, and cyclization. For example, bromination of aromatic precursors followed by nucleophilic substitution with amines or thiols can introduce the dimethylbutan-2-yl group. Subsequent cyclization steps, often facilitated by dehydrating agents or acid catalysts, close the heterocyclic ring, culminating in the formation of the thiazole core.

Specific Preparation Method for the Target Compound

Starting Materials and Reagents

Based on extensive literature review, including patent and journal sources, a reliable synthesis involves the following key reagents:

Step Reagents Conditions Purpose
1 3,3-Dimethylbutan-2-amine (or related precursor) Reflux with thioamide or acyl chloride Formation of thiazole ring
2 Thioamide derivatives, phosphorus oxychloride or phosphorus pentachloride Mild heating, room temperature Cyclization to form thiazole ring with desired substituents
3 Hydrolysis agents (e.g., NaOH, LiOH) Room temperature Conversion of esters or intermediates to carboxylic acid

Synthetic Route

The synthesis can be summarized as follows:

  • Preparation of the Thiazole Core:

    • React 3,3-dimethylbutan-2-amine with thioamide derivatives (e.g., thiourea or thioacetamide) under reflux in an appropriate solvent such as acetic acid or ethanol.
    • Cyclization is facilitated by dehydration agents like phosphorus oxychloride or phosphorus pentachloride, which promote ring closure to form the thiazole nucleus.
  • Introduction of Carboxylic Acid Functionality:

    • The intermediate is subjected to hydrolysis or oxidation to introduce the carboxylic acid group at the 4-position of the thiazole ring.
    • Hydrolysis of ester groups or oxidation of methyl groups can be employed, often under mild basic conditions to prevent ring degradation.
  • Substituent Incorporation at the 5-Position:

    • The 5-position, bearing the (3,3-dimethylbutan-2-yl) group, can be introduced via nucleophilic substitution or alkylation of the thiazole ring with suitable alkyl halides or via Grignard reactions, depending on the precursor availability.
  • Purification:

    • The crude product is purified through recrystallization from solvents such as ethanol or methanol, ensuring high purity and yield.

Data Tables and Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
1 Thioamide + 3,3-dimethylbutan-2-amine Ethanol Reflux 4–6 hours ~85% Cyclization to thiazole
2 Phosphorus oxychloride - Room temp to 80°C 2–3 hours 90% Ring closure
3 NaOH or LiOH Methanol/water Room temp 12–24 hours 75–85% Hydrolysis to acid

Research Discoveries and Innovations

Recent research emphasizes the development of mild, high-yielding, and scalable synthetic protocols:

For example, a study demonstrated that hydrolysis of ester intermediates in aqueous LiOH at room temperature yields the target acid efficiently, with yields exceeding 80%. Additionally, the use of microwave irradiation during cyclization enhances reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, resulting in the replacement of these groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of esters, amides, or other derivatives.

Scientific Research Applications

2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.

    Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent at position 5 plays a critical role in modulating molecular weight, lipophilicity, and solubility. Below is a comparison of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound* 3,3-dimethylbutan-2-yl C₉H₁₄N₂O₂S 242.3 (calculated) High lipophilicity (logP ~2.8†)
2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid 2-methylpropyl C₈H₁₂N₂O₂S 200.26 Purity 95%; antimicrobial activity
2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid 2-furyl C₈H₆N₂O₃S 210.21 Density: 1.556 g/cm³; predicted pKa: 0.83
2-Amino-5-(4-isopropylbenzyl)-1,3-thiazole-4-carboxylic acid 4-isopropylbenzyl C₁₄H₁₆N₂O₂S 292.36 Metallo-beta-lactamase inhibitor
2-Amino-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid pyridin-3-yl C₉H₇N₃O₂S 233.24 Broad-spectrum enzyme inhibition

†LogP estimated using ChemDraw software based on substituent contributions.

Key Observations:
  • Aryl vs. Alkyl Substituents : Aryl-substituted analogs (e.g., 4-isopropylbenzyl, pyridin-3-yl) exhibit higher molecular weights and distinct electronic profiles, favoring interactions with aromatic enzyme pockets (e.g., metallo-beta-lactamase) .
Antimicrobial Activity
  • Alkyl-Substituted Analogs: 2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid (purity 95%) demonstrated activity against Gram-positive bacteria (e.g., S. aureus) in disc diffusion assays .
  • Aryl-Substituted Analogs : Derivatives with benzyl or heteroaryl groups (e.g., 4-isopropylbenzyl) showed enhanced inhibition of metallo-beta-lactamases (MBLs), critical targets in antibiotic-resistant bacteria .
Antiviral and Fungicidal Activity
  • 2-Amino-1,3-thiazole-4-carboxylic acid derivatives with varied substituents exhibited anti-TMV (Tobacco Mosaic Virus) activity (up to 60% inhibition at 100 µg/mL) and fungicidal effects against Botrytis cinerea .
Antioxidant Activity
  • Analogs with sydnonyl groups (e.g., 2-amino-5-(3-arylsydnon-4-oyl)thiazoles) displayed potent radical scavenging activity, with IC₅₀ values comparable to ascorbic acid .

Biological Activity

2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound belonging to the thiazole family. Its structural characteristics, including an amino group, a carboxylic acid group, and a branched alkyl chain, contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound based on diverse research findings and case studies.

The molecular formula of 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid is C10H16N2O2SC_{10}H_{16}N_2O_2S with a molecular weight of 228.31 g/mol. The synthesis typically involves multi-step organic reactions that optimize reaction conditions for high yields and purity.

Biological Activity

Research indicates that 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

A study on thiazole derivatives demonstrated that compounds similar to 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid showed promising anticancer properties. For instance, derivatives designed based on this compound exhibited high antiproliferative potency against various cancer cell lines, including leukemia and solid tumors .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 (µM)
6dK563 (Leukemia)Comparable to dasatinib
6dMDA-MB 231 (Breast)Inactive
6dHT-29 (Colon)21.6
DasatinibK563< 1

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, it has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating Alzheimer's disease. Compounds with similar thiazole structures have demonstrated effective inhibitory activity against this enzyme .

The biological activity of 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid is attributed to its ability to interact with various biological molecules. The compound forms hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity and leading to various physiological effects.

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

  • Antitumor Activity : A systematic combinatorial chemical approach was used to design novel derivatives based on the structure of dasatinib. These compounds were screened for their anticancer activity using the MTT assay .
  • Acetylcholinesterase Inhibition : Research has focused on synthesizing compounds that couple thiazole with other pharmacophores to enhance acetylcholinesterase inhibitory effects. These studies indicate that such compounds can significantly increase acetylcholine levels in the brain .

Comparative Analysis

To further understand the uniqueness of 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid among similar compounds, a comparison can be made based on structural features and biological activities.

Table 2: Comparison of Thiazole Derivatives

Compound NameStructural FeaturesUnique Aspects
2-Amino-1,3-thiazole-5-carboxylic acidBasic thiazole structure with amino and carboxyl groupsLacks branched alkyl chain
5-MethylthiazoleContains methyl group instead of branched alkyl chainSimpler structure; fewer functional groups
Thiazole-based anticancer agentsVarious modifications on thiazole coreFocused on specific anticancer activity

The distinct branched alkyl chain in 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid contributes to its unique chemical reactivity and biological profile compared to these similar compounds.

Q & A

Basic: What are the recommended synthetic routes for 2-amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid, and how can side reactions be minimized?

Methodological Answer:
The synthesis of thiazole derivatives typically employs the Hantzsch thiazole synthesis , involving cyclization of thiourea with α-halo carbonyl intermediates. For this compound:

  • Step 1: React 3,3-dimethylbutan-2-yl-substituted α-bromoketone with thiourea in acetic acid under reflux (110–120°C) to form the thiazole core .
  • Step 2: Hydrolyze the ester group (if present) using NaOH/EtOH or acidic conditions to yield the carboxylic acid moiety.
  • Optimization: Use sodium acetate as a catalyst to accelerate cyclization and reduce side products like thioamide byproducts . Monitor reaction progress via TLC or HPLC to terminate at optimal yield.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the thiazole ring (δ 6.5–8.5 ppm for aromatic protons) and the 3,3-dimethylbutan-2-yl group (δ 1.0–1.5 ppm for methyl groups) .
    • ¹³C NMR confirms the carboxylic acid carbonyl (δ 165–175 ppm) and thiazole carbons (δ 150–160 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., m/z calculated for C₁₁H₁₆N₂O₂S: 264.09) .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water + 0.1% TFA ensure purity >95% .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with modified substituents (e.g., replacing 3,3-dimethylbutan-2-yl with smaller alkyl groups) to assess steric effects on target binding .
  • Biological Assays: Test inhibition of enzymes (e.g., kinases, proteases) using fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity measurements .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites of targets like COX-2 or β-lactamases .

Advanced: How should researchers address contradictory data in biological activity assays for this compound?

Methodological Answer:

  • Assay Validation: Ensure consistency in assay conditions (e.g., pH, temperature, solvent DMSO concentration ≤1%) to minimize variability .
  • Control Compounds: Include reference inhibitors (e.g., indomethacin for COX-2) to calibrate activity thresholds .
  • Dose-Response Curves: Generate IC₅₀ values across multiple replicates to distinguish true activity from assay noise. Cross-validate using orthogonal methods (e.g., SPR vs. enzymatic assays) .

Basic: What are the key applications of this compound in analytical chemistry?

Methodological Answer:

  • Calibration Standard: Use as a reference in HPLC or LC-MS for quantifying structurally related metabolites or degradation products .
  • Chelation Studies: Employ its carboxylic acid group to study metal ion binding (e.g., Fe³⁺, Cu²⁺) via UV-Vis titration or ITC (isothermal titration calorimetry) .

Advanced: What computational strategies can predict the stability of this compound under varying pH conditions?

Methodological Answer:

  • pKa Prediction: Use tools like MarvinSketch or ADMET Predictor to estimate ionization states of the carboxylic acid and amino groups. The carboxylic acid (pKa ~2.5) will deprotonate in physiological pH, affecting solubility .
  • Degradation Pathways: Simulate hydrolytic degradation via DFT calculations (e.g., Gaussian 09) to identify vulnerable bonds (e.g., ester hydrolysis if present) .

Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation: React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt .
  • Prodrug Design: Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation: Encapsulate in PLGA nanoparticles or liposomes to improve plasma half-life .

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